MAGE-1 (96-104)

Melanoma Peptide Vaccine Clinical Immunogenicity

Select MAGE-1 (96-104) (SLFRAVITK) for unmatched clinical validation. It delivered a 77% T-cell response rate in a randomized Phase II melanoma vaccine trial versus 0% for MAGE-1 (161-169), proving sequence-specific immunogenicity is non-interchangeable. This HLA-A3/A11/A31-restricted 9-mer peptide addresses 30-50% of patients across ethnic groups and targets ~50% of ovarian, 60% of TNBC, and 30% of NSCLC tumors. Require ≥95% HPLC purity and MS-confirmed identity for your TCR discovery, tetramer staining, or multi-indication vaccine research.

Molecular Formula
Molecular Weight
Cat. No. B1575080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-1 (96-104)
SynonymsMelanoma-associated antigen 1 (96-104); MAGE-1 (96-104)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-1 (96-104) Peptide for HLA-A3-Restricted Cancer Immunotherapy Research and Procurement


MAGE-1 (96-104) is a 9-amino-acid synthetic peptide (sequence: SLFRAVITK) representing amino acid residues 96 through 104 of the melanoma-associated antigen 1 (MAGE-A1) protein [1]. MAGE-A1 is a cancer-testis antigen (CTA) encoded by the MAGEA1 gene, expressed in approximately 40% of melanoma tumors and in multiple other cancer types including non-small cell lung cancer (~30%), triple-negative breast cancer (up to 60%), multiple myeloma (~50%), and ovarian cancer (up to 50%), while being silent in normal tissues with the exception of testicular germ cells [2]. This peptide functions as an HLA class I-restricted CTL epitope: it binds to HLA-A3, HLA-A11, and HLA-A31 molecules to form complexes recognized by CD8+ cytotoxic T lymphocytes, making it a defined immunogen for peptide-based cancer vaccine development and TCR-based adoptive cell therapy research [3].

Why MAGE-A1 Epitope Peptides Cannot Be Substituted by Other MAGE Family or Melanoma Antigen Peptides


MAGE-1 (96-104) and MAGE-1 (161-169) are both nonapeptides derived from the same parent MAGE-A1 protein, yet they exhibit striking functional divergence that precludes interchangeability. The two epitopes are restricted by entirely different HLA class I alleles: MAGE-1 (96-104) binds HLA-A3, HLA-A11, and HLA-A31, while MAGE-1 (161-169) is restricted to HLA-A1 [1]. Furthermore, clinical comparative evidence demonstrates that this HLA restriction translates into marked differences in in vivo immunogenicity—when co-administered in the same multipeptide vaccine formulation under identical clinical trial conditions, MAGE-1 (96-104) elicited measurable T-cell responses in 77% of evaluable HLA-A3+ patients, whereas MAGE-1 (161-169) induced responses in 0% of evaluable HLA-A1+ patients [2]. Even small alterations of one to three amino acids at positions distinct from canonical anchor residues have been shown to alter peptide binding affinity to HLA alleles, underscoring that sequence-level substitutions within the same protein family cannot be assumed functionally equivalent [3]. For scientific procurement, selecting the correct epitope peptide matching the target HLA restriction and validated immunogenicity profile is therefore essential [1][2].

Quantitative Differentiation Evidence for MAGE-1 (96-104) vs. Closest Analogs and In-Class Peptides


In Vivo Clinical Immunogenicity: MAGE-1 (96-104) Elicits T-Cell Responses in 77% of Patients, Contrasting with 0% for MAGE-1 (161-169) in the Same Randomized Trial

In a prospective randomized Phase II clinical trial (Slingluff et al., 2007), 12 melanoma-associated peptides were co-administered in a single multipeptide vaccine to HLA-A1+, A2+, and A3+ patients with resected stage IIB-IV melanoma. Among evaluable HLA-A3+ patients receiving the 12-peptide mixture (Group B), MAGE-1 (96-104) [SLFRAVITK] induced positive T-cell responses detected in peripheral blood lymphocytes (PBL) in 62% (8/13) of patients, in the sentinel immunized node (SIN) in 75% (9/12) of patients, and overall in 77% (10/13) of evaluable patients [1]. In striking contrast within the identical trial, MAGE-1 (161-169) [EADPTGHSY]—the other MAGE-A1-derived epitope in the same vaccine—elicited T-cell responses in 0% (0/6) of evaluable HLA-A1+ patients in both PBL and SIN compartments [1]. This represents a 77-percentage-point absolute difference in overall immune response rate (p ≤ 0.001 by Chi-square comparison) between two epitopes from the same parental protein tested under identical adjuvant, dosing, and assessment conditions [1]. The Chianese-Bullock et al. (2005) initial report had previously confirmed that MAGE-1 (96-104) was one of only three peptides among five previously unevaluated candidates that demonstrated in vivo immunogenicity post-vaccination, with IFN-γ-secreting T cells detectable in peripheral blood and sentinel immunized nodes, and with corresponding CTL capable of lysing HLA-matched, MAGE-A1-expressing tumor cell lines [2].

Melanoma Peptide Vaccine Clinical Immunogenicity

HLA Restriction Profile: MAGE-1 (96-104) Addresses a Distinct and Complementary Patient Subpopulation vs. HLA-A1-Restricted MAGE-1 Epitopes

MAGE-1 (96-104) is restricted by HLA-A3, HLA-A11, and HLA-A31 class I alleles, in contrast to MAGE-1 (161-169) which is restricted solely by HLA-A1 [1][2]. This differential restriction has direct implications for patient population coverage: HLA-A3 allele frequency is approximately 12-15% in European Caucasian populations and is substantially higher in certain Asian and African populations (e.g., ~20-25% in some Chinese subpopulations), while HLA-A1 is present in ~15-18% of European Caucasians but at very low frequency (<2%) in East Asian populations [3]. The Celis et al. (1994) systematic analysis screened 237 peptide/MHC combinations across five common HLA-A alleles and identified MAGE-1 (96-104) among the 10 peptides classified as 'good binders' (Kd ≤ 500 nM) for HLA-A3.2, and among the 16 good binders identified for HLA-A11 [1]. This multi-allele binding property means that a single peptide immunogen can potentially serve patients across multiple HLA haplotypes, a feature not shared by the HLA-A1-monorestricted MAGE-1 (161-169) [1][2].

HLA Restriction Patient Stratification Population Coverage

TCR Functional Recognition Potency: MAGE-1 (96-104)-Specific TCRs Exhibit EC50 Values Within 1–500 nM Range

Recent TCR discovery efforts targeting the MAGE-A1 96-104:HLA-A*03:01 epitope have identified TCR candidates with functional EC50 values within the 1–500 nM range, as measured by CD69 upregulation on TCR-transduced Jurkat cells upon cognate peptide stimulation [1]. This functional sensitivity range is consistent with potent T-cell recognition at physiologically relevant peptide-HLA densities. In contrast, TCR-engineered T cells targeting the HLA-A1-restricted MAGE-A1 epitope encountered a critical safety liability: an affinity-enhanced TCR directed to the MAGE-A3(A*01) antigen was found to cross-react with a Titin-derived peptide (ESDPIVAQY), resulting in lethal cardiac toxicity in a clinical trial, highlighting the off-target risks that can arise from TCRs targeting certain MAGE family epitopes [2]. The MAGE-1 (96-104) epitope has been incorporated into TCR-based soluble T-cell engager platforms (e.g., CRPA1A2) demonstrating the ability to eliminate tumor cells even at low epitope densities and achieving a therapeutic window spanning over three orders of magnitude (~1000-fold greater activity against antigen-positive vs. antigen-negative cells) [3]. No comparable functional avidity or therapeutic window data have been reported for MAGE-1 (161-169) in TCR-based therapeutic formats.

TCR-T Cell Therapy Peptide Sensitivity Functional Avidity

MHC Binding Affinity Classification: MAGE-1 (96-104) Is a Validated Good Binder (Kd ≤ 500 nM) for HLA-A3.2 Among Only 47 of 237 Combinations Screened

The foundational systematic screen by Celis et al. (1994) synthesized all possible 9-mer and 10-mer peptides from the MAGE-1 protein sequence containing binding motifs for five common HLA-A alleles (HLA-A1, -A2.1, -A3.2, -A11, -A24) and tested 237 peptide/MHC combinations in a quantitative in vitro binding assay [1]. Of the 237 combinations, only 47 (19.8%) demonstrated good binding affinity defined as Kd ≤ 500 nM [1]. MAGE-1 (96-104) [SLFRAVITK] was among the 10 peptides identified as good binders for HLA-A3.2 and among the 16 good binders for HLA-A11 [1]. Additionally, in a complementary MHC stabilization assay (McIntyre et al., 1996), 43 nonamer peptides from MAGE-1, -2, and -3 containing HLA-A3 binding motifs were screened; at 37°C, only 2 peptides stabilized HLA-A3 with high affinity (fluorescence ratio FR > 1.5), while 4 peptides showed low affinity (FR 1.11–1.49), and 31 peptides failed to stabilize HLA-A3 (FR < 1.1) [2]. The McIntyre study further demonstrated that small changes of one to three amino acids at positions distinct from canonical anchor residues significantly altered peptide binding affinity, emphasizing that even closely related sequences within the MAGE family exhibit unpredictable HLA binding behavior [2].

MHC Binding Epitope Validation Binding Affinity

Multi-Indication Clinical Vaccine Inclusion: MAGE-1 (96-104) Is Deployed in Both Melanoma and Ovarian Cancer Peptide Vaccine Trials, Unlike MAGE-1 (161-169)

MAGE-1 (96-104) has been incorporated into multipeptide cancer vaccine formulations evaluated in clinical trials across at least two distinct solid tumor indications. In melanoma, it was a component of the 12-peptide vaccine evaluated in the randomized Phase II adjuvant trial by Slingluff et al. (2007) and in the earlier Chianese-Bullock et al. (2005) study demonstrating lysability of HLA-matched MAGE-A1+ tumor cells by vaccine-induced CTL [1][2]. In ovarian cancer, MAGE-1 (96-104) was included alongside MAGE-A1:161-169, FBP:191-199, Her-2/neu:369-377, and Her-2/neu:754-762 in a multipeptide vaccine trial (NCI clinical protocol) for patients with stage III/IV ovarian, primary peritoneal, or fallopian tube cancer, administered with paclitaxel and carboplatin [3]. Notably, in the ovarian cancer vaccine formulation, both MAGE-1 (96-104) and MAGE-1 (161-169) are included as separate components, indicating that the two epitopes are considered non-redundant and address complementary HLA restrictions within the same patient population [3]. The cancer-testis antigen expression profile of MAGE-A1—present in ~50% of ovarian cancers, up to 60% of triple-negative breast cancers, ~30% of NSCLC, and ~50% of multiple myelomas—further supports the rationale for multi-indication development of vaccines incorporating this epitope [4].

Cancer Vaccine Ovarian Cancer Clinical Translation

Optimal Procurement and Application Scenarios for MAGE-1 (96-104) Based on Quantitative Differentiation Evidence


HLA-A3+ Melanoma Peptide Vaccine Development Leveraging Clinically Validated Immunogenicity

MAGE-1 (96-104) is the optimal MAGE-A1 epitope choice for peptide-based melanoma vaccines targeting HLA-A3+ patient populations. The 77% overall T-cell response rate demonstrated in the Slingluff et al. (2007) randomized Phase II trial establishes this peptide as one of the most consistently immunogenic components of the 12-peptide melanoma vaccine, in direct contrast to MAGE-1 (161-169) which yielded 0% responses in HLA-A1+ patients under identical conditions [1]. Procurement specifications should require ≥95% HPLC purity, validated molecular weight (1034.3 Da), and correct sequence identity (SLFRAVITK) confirmed by mass spectrometry, consistent with peptide quality used in published clinical vaccine formulations .

TCR-Based Adoptive Cell Therapy and Soluble TCR Engager Development for MAGE-A1-Positive Solid Tumors

The demonstrated functional EC50 range (1–500 nM) of TCRs targeting the MAGE-A1 96-104:HLA-A*03:01 complex, combined with the ~1000-fold therapeutic window of TCR-based engager platforms, positions this epitope as a prioritized target for TCR-T cell therapy and bispecific TCR engager development [1]. Unlike the HLA-A1-restricted MAGE-A3 epitope that caused lethal cardiac cross-reactivity in clinical testing, the MAGE-1 (96-104) epitope has not been associated with cross-reactivity safety signals in available preclinical or clinical data [2]. For TCR discovery and validation workflows, tetramer reagents (PE-A*03:01/Human MAGEA1 SLFRAVITK) are commercially available for T-cell staining and sorting [3].

Multi-Indication Cancer Vaccine Formulation for Ovarian and Other MAGE-A1-Expressing Carcinomas

MAGE-1 (96-104) is uniquely positioned for multi-indication vaccine development given its inclusion in both melanoma and ovarian cancer clinical vaccine protocols [1]. The peptide addresses HLA-A3, A11, and A31 alleles simultaneously, potentially covering 30-50% of patients across diverse ethnic populations, compared to the more restricted HLA-A1 coverage of MAGE-1 (161-169) which is largely limited to Caucasian populations [2]. MAGE-A1 protein is expressed in a broad range of carcinomas including ~50% of ovarian cancers, up to 60% of triple-negative breast cancers, ~30% of NSCLC, and ~50% of multiple myelomas, supporting rational multi-indication application [3].

Immunomonitoring and T-Cell Response Assessment in HLA-A3-Restricted Immunotherapy Trials

For clinical immunomonitoring, MAGE-1 (96-104) is supported by established IFN-γ ELISPOT protocols validated in two independent clinical trials, with assay conditions showing detection of vaccine-induced T-cell responses in both peripheral blood (62% of patients) and sentinel immunized nodes (75% of patients) [1]. The peptide can be used in HLA-A3 tetramer staining for direct ex vivo enumeration of antigen-specific CD8+ T cells, with commercial tetramer reagents available for standardized monitoring across clinical sites . This level of assay validation is absent for MAGE-1 (161-169), for which no clinical T-cell responses were detected in the same trial setting [1].

Quote Request

Request a Quote for MAGE-1 (96-104)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.